5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride
Description
Chemical Structure and Properties 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride (CAS: 320421-81-6) is a heterocyclic sulfonyl chloride characterized by a thiophene ring fused to a 1,2,3-thiadiazole moiety. Its molecular formula is C₆H₃ClN₂O₂S₃, with a molecular weight of 266.75 g/mol and a LogP value of 3.27, indicating moderate lipophilicity . The sulfonyl chloride group (-SO₂Cl) confers high reactivity, making it a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and materials science applications .
Properties
IUPAC Name |
5-(thiadiazol-4-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S3/c7-14(10,11)6-2-1-5(13-6)4-3-12-9-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRFUGVQGEIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CSN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride typically involves the reaction of thiadiazole derivatives with thiophene sulfonyl chloride under controlled conditions. One common method includes the reaction of 2-thiophenesulfonyl chloride with 1,2,3-thiadiazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiadiazole and thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the thiadiazole and thiophene rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride involves its interaction with biological molecules. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound effective against microbial infections .
Comparison with Similar Compounds
5-(2-Methyl-1,3-Thiazol-4-YL)-2-Thiophenesulfonyl Chloride (CAS 215434-25-6)
- Structural Differences : Replaces the 1,2,3-thiadiazole ring with a 1,3-thiazole moiety bearing a methyl substituent.
- Reactivity : The thiazole ring’s electron-rich nature may alter electrophilic substitution patterns compared to the electron-deficient thiadiazole in the target compound.
- Applications : Used in agrochemical research due to thiazole’s prevalence in bioactive molecules .
4-(1,2,3-Thiadiazol-4-YL)Benzenesulfonyl Chloride (CAS 499771-00-5)
- Structural Differences : Features a benzene ring instead of thiophene.
- Electronic Properties : The benzene ring’s planar structure may enhance π-stacking interactions in drug design, whereas the thiophene’s sulfur atom introduces distinct electronic effects.
- Molecular Weight : 260.72 g/mol (vs. 266.75 g/mol for the target compound), suggesting differences in solubility and bioavailability .
ZINC12359085: 5-((Phenoxycarbonyl)Amino)-1,2,3-Thiadiazol-4-YL Propionate
- Functional Groups: Contains a phenoxycarbonylamino group instead of sulfonyl chloride.
- However, the absence of the sulfonyl chloride limits its utility in covalent inhibition strategies .
Reactivity Profile
| Property | 5-(1,2,3-Thiadiazol-4-YL)-2-Thiophenesulfonoyl Chloride | 5-(2-Methyl-1,3-Thiazol-4-YL)-2-Thiophenesulfonyl Chloride | 4-(1,2,3-Thiadiazol-4-YL)Benzenesulfonyl Chloride |
|---|---|---|---|
| Hydrolytic Stability | Moderate (thiadiazole stabilizes Cl⁻ release) | High (methyl-thiazole resists hydrolysis) | Low (benzene lacks electron-withdrawing effects) |
| Nucleophilic Attack | High (SO₂Cl reacts with amines, alcohols) | Moderate (thiazole may sterically hinder reactions) | High (similar to target compound) |
Key Data Table
Biological Activity
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride is a compound that belongs to the class of thiadiazole derivatives, which have gained significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The structure of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride features a thiadiazole ring and a thiophene sulfonyl chloride moiety. This unique combination contributes to its biological activity.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the thiadiazole nucleus exhibit significant activity against various bacteria and fungi.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Staphylococcus aureus | 20 μg/mL |
| 6f | Escherichia coli | 25 μg/mL |
| 6e | Candida albicans | 30 μg/mL |
In a study evaluating various thiadiazole derivatives, compounds like 6d and 6f demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent research has highlighted the anticancer potential of thiadiazole derivatives. The compound has shown effectiveness against several cancer cell lines:
In vitro studies demonstrated that 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride induced apoptosis and cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . Molecular docking studies indicated that the compound interacts with key proteins involved in cancer proliferation, such as dihydrofolate reductase (DHFR), suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
Thiadiazole derivatives have also shown anti-inflammatory properties. The incorporation of sulfur and nitrogen atoms in their structure enhances their ability to inhibit inflammatory pathways. In a comparative study, certain thiadiazole compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro .
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on various thiadiazole derivatives demonstrated that modifications at specific positions on the thiadiazole ring significantly influenced their antimicrobial efficacy. For example, compounds with halogen substitutions showed enhanced activity against resistant bacterial strains .
- Anticancer Mechanism : In another study focusing on the mechanism of action, it was found that some thiadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonoyl chloride, and how do they influence experimental design?
- Answer : The compound has a molecular formula of C₆H₃ClN₂O₂S₃ (MW: 266.75 g/mol) with a LogP of 3.27, indicating moderate lipophilicity. Its sulfonyl chloride group confers reactivity toward nucleophiles (e.g., amines, alcohols), necessitating anhydrous conditions during synthesis. The thiadiazole and thiophene rings contribute to π-π stacking interactions, relevant in ligand design. Melting point (mp) data are critical for purity assessment; however, specific mp values for this compound are not reported in the provided evidence. Storage should prioritize moisture-free environments to prevent hydrolysis .
Q. What synthetic routes are recommended for preparing 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonoyl chloride?
- Answer : A common approach involves sulfonylation of thiophene derivatives using thionyl chloride (SOCl₂). For example:
React 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonic acid with excess SOCl₂ under reflux in anhydrous dichloromethane.
Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1).
Purify by recrystallization from dry toluene to isolate the sulfonoyl chloride.
Similar methodologies are validated in related thiadiazole sulfonamide syntheses (e.g., uses POCl₃ for cyclization) .
Q. How should researchers characterize this compound to confirm purity and structure?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 7.0–7.5 ppm) and thiadiazole protons (δ 8.0–8.5 ppm).
- IR : Confirm S=O stretches (~1360 cm⁻¹ and ~1170 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 267.8.
- Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl content (<±0.3% deviation).
- HPLC : Use a C18 column (MeCN:H₂O = 70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?
- Answer : Key parameters:
- Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to avoid side reactions with water.
- Catalysis : Add catalytic DMAP to accelerate sulfonylation.
- Temperature Control : Maintain reflux at 40–50°C to prevent decomposition.
- Stoichiometry : Use 1.2–1.5 equivalents of SOCl₂ to ensure complete conversion.
highlights the role of stoichiometry in avoiding monoacylation byproducts in analogous systems .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on sulfonyl chloride (electrophilic center).
- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF) to model reaction pathways.
validates DFT for structural analysis of thiadiazole derivatives .
Q. How can researchers resolve contradictions in reported synthetic yields for similar sulfonoyl chlorides?
- Answer :
- Reproducibility Checks : Verify reagent purity (e.g., SOCl₂ freshness) and moisture control.
- By-product Analysis : Use LC-MS to identify side products (e.g., sulfonic acids from hydrolysis).
- Kinetic Studies : Vary reaction time/temperature to isolate rate-limiting steps.
demonstrates how truncated analogs (e.g., compound 6 vs. 5) require adjusted stoichiometry to improve yields .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
